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molecular formula C7H5F2NO2 B1391495 Methyl 3,5-difluoropyridine-2-carboxylate CAS No. 955885-64-0

Methyl 3,5-difluoropyridine-2-carboxylate

Cat. No. B1391495
M. Wt: 173.12 g/mol
InChI Key: IYJHSWYHTRMPJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08153658B2

Procedure details

To 10 mL of methanol was added dropwise 2.5 mL of thionylchloride under cooling in an ice bath over 30 minutes. To the reaction mixture was added 500 mg of 3,5-difluoropyridine-2-carboxylic acid, and warmed to room temperature, followed by stirring for 3 days. The reaction mixture was concentrated under reduced pressure, and a saturated aqueous sodium hydrogen carbonate solution was added thereto, followed by extraction with ethyl acetate. The organic layer was washed with saturated brine, and then dried over anhydrous sodium sulfate. After filtration, it was concentrated under reduced pressure to obtain 496 mg of methyl 3,5-difluoropyridine-2-carboxylate.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
S(Cl)(Cl)=O.[F:5][C:6]1[C:7]([C:13]([OH:15])=[O:14])=[N:8][CH:9]=[C:10]([F:12])[CH:11]=1.[CH3:16]O>>[F:5][C:6]1[C:7]([C:13]([O:15][CH3:16])=[O:14])=[N:8][CH:9]=[C:10]([F:12])[CH:11]=1

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
FC=1C(=NC=C(C1)F)C(=O)O
Step Two
Name
Quantity
2.5 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
10 mL
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring for 3 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under cooling in an ice bath over 30 minutes
Duration
30 min
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
a saturated aqueous sodium hydrogen carbonate solution was added
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
After filtration, it
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
product
Smiles
FC=1C(=NC=C(C1)F)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 496 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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